molecular formula C7H6INO B13012023 6-Iodo-5-methylnicotinaldehyde

6-Iodo-5-methylnicotinaldehyde

Cat. No.: B13012023
M. Wt: 247.03 g/mol
InChI Key: UONGSQULTJGLKH-UHFFFAOYSA-N
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Description

6-Iodo-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the hydrogen atom at the 5th position is replaced by a methyl group.

Preparation Methods

The synthesis of 6-Iodo-5-methylnicotinaldehyde typically involves the iodination of 5-methylnicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the 6th position of the pyridine ring .

Chemical Reactions Analysis

6-Iodo-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Iodo-5-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methylnicotinaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the aldehyde group are likely to play key roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

6-Iodo-5-methylnicotinaldehyde can be compared with other similar compounds, such as:

    5-Methylnicotinaldehyde:

    6-Iodo-2-methylnicotinaldehyde: The position of the methyl group is different, which can affect the compound’s properties and reactivity.

    6-Bromo-5-methylnicotinaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

6-iodo-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3

InChI Key

UONGSQULTJGLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)C=O

Origin of Product

United States

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